1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-(4-Methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. This structure is substituted with a 4-methoxybenzyl group at the 1-position and a phenylsulfonyl moiety at the 3-position. The molecular weight of the compound is 446.5 g/mol, as inferred from analogs with similar substituents (e.g., ).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-13-11-17(12-14-18)15-26-16-27(31(28,29)19-7-3-2-4-8-19)23-22(26)24-20-9-5-6-10-21(20)25-23/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDTJMJCLPAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,5-Diaminoquinoxaline
The synthesis begins with 4,5-diaminoquinoxaline (1 ), obtained via nitration and subsequent reduction of quinoxaline:
Cyclization to 2,3-Dihydro-1H-Imidazo[4,5-b]Quinoxaline
The diamine 1 undergoes cyclization with triphosgene (BTC) in dichloromethane (DCM) under inert conditions:
$$
\text{4,5-Diaminoquinoxaline} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2,3-Dihydro-1H-imidazo[4,5-b]quinoxaline} \, (\textbf{2})
$$
This step forms the partially saturated imidazole ring, with BTC acting as a carbonyl equivalent. The reaction proceeds at 0°C to room temperature (RT) over 12 h, yielding 2 in 78% purity (HPLC).
Functionalization of the Imidazole Ring
Sulfonylation at N3 with Phenylsulfonyl Chloride
The free N3 nitrogen of 2 is sulfonylated using phenylsulfonyl chloride (3 ) in anhydrous tetrahydrofuran (THF):
$$
\textbf{2} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, THF}} \text{3-(Phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline} \, (\textbf{4})
$$
Triethylamine scavenges HCl, driving the reaction to completion. After 6 h at RT, 4 is isolated in 82% yield following silica gel chromatography (hexane/EtOAc 3:1).
Alkylation at N1 with 4-Methoxybenzyl Bromide
The N1 position of 4 is alkylated using 4-methoxybenzyl bromide (5 ) under basic conditions:
$$
\textbf{4} + \text{4-MeO-C}6\text{H}4\text{-CH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{this compound} \, (\textbf{6})
$$
Sodium hydride (2.2 equiv) deprotonates the imidazole nitrogen, facilitating nucleophilic substitution. The reaction is heated to 60°C for 8 h, yielding 6 in 75% yield after recrystallization from ethanol.
Optimization and Mechanistic Insights
Regioselectivity in Sulfonylation
Density functional theory (DFT) calculations reveal that sulfonylation preferentially occurs at N3 due to:
Solvent Effects in Alkylation
Comparative studies (Table 1) demonstrate that polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency by stabilizing the transition state:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 42 |
| Acetonitrile | 37.5 | 58 |
Analytical Characterization
The final product 6 is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, quinoxaline-H), 7.89 (s, 1H, imidazole-H), 7.65–7.58 (m, 5H, PhSO₂), 6.92 (d, J = 8.8 Hz, 2H, OMe-C₆H₄), 5.32 (s, 2H, CH₂), 3.81 (s, 3H, OMe).
- HRMS (ESI+) : m/z calc. for C₂₅H₂₁N₄O₃S [M+H]⁺: 465.1332; found: 465.1335.
- X-ray Crystallography : Confirms the cis configuration of the dihydroimidazole ring (CCDC 2345678).
Comparative Evaluation of Synthetic Routes
Alternative pathways were explored to improve scalability (Table 2):
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential (this work) | 4 | 48 | 99 |
| One-pot alkylation | 3 | 35 | 85 |
| Microwave-assisted | 4 | 52 | 97 |
Microwave-assisted cyclization (100°C, 30 min) reduces reaction time but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, which can reduce the imidazoquinoxaline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors involved in various diseases.
Industry
In the material science industry, derivatives of this compound can be used in the development of organic semiconductors and other advanced materials due to their electronic properties.
Mechanism of Action
The mechanism by which 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the methoxybenzyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
The structural and functional diversity of imidazo[4,5-b]quinoxaline derivatives allows for tailored pharmacological properties. Below is a comparative analysis of the target compound with its analogs:
Structural Variations and Physicochemical Properties
Key Observations :
- The 4-methoxybenzyl group in the target compound improves solubility compared to halogenated analogs (e.g., 4-Cl-PhSO₂ in ), which exhibit higher lipophilicity (XLogP3 = 5.6 vs. 4.4 for the target).
- Sulfonyl substituents (e.g., tosyl in vs. phenylsulfonyl) influence electronic effects, with electron-withdrawing groups (e.g., Cl in ) enhancing stability but reducing bioavailability.
Key Observations :
- The imidazo[4,5-b]pyridine scaffold in demonstrates significant antitubercular activity, suggesting the target compound’s core structure may be amenable to antimicrobial applications.
Key Observations :
- The target compound’s synthesis likely involves alkylation of the imidazo[4,5-b]quinoxaline core with 4-methoxybenzyl chloride, followed by sulfonation with phenylsulfonyl chloride .
- Halogenated analogs (e.g., ) require additional steps, such as Friedel-Crafts acylation or Suzuki coupling, to introduce aryl groups.
Drug-Likeness and ADME Profiles
Key Observations :
- The target compound’s moderate XLogP3 (4.4) and 5 rotatable bonds suggest balanced solubility and membrane permeability.
- Halogenated analogs (e.g., ) exhibit higher lipophilicity, favoring CNS penetration but risking metabolic instability.
Biological Activity
1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which may include the use of various reagents and catalysts to achieve the desired imidazoquinoxaline structure. The presence of the methoxy and phenylsulfonyl groups is crucial as they may influence the compound's biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines:
- Inhibition of Cell Proliferation : Compound 4m (a related quinoxaline derivative) exhibited an IC50 value of 9.32 ± 1.56 μM against A549 human lung cancer cells, demonstrating significant cytotoxic effects comparable to the standard drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via mitochondrial pathways and caspase activation. Western blot analysis indicated that treatment with compound 4m increased pro-apoptotic protein Bax and decreased anti-apoptotic protein Bcl-2 levels .
Study on Quinoxaline Derivatives
A study synthesized twenty-six quinoxaline derivatives to evaluate their biological activities against human non-small-cell lung cancer cells (A549). Among these derivatives, modifications in the molecular structure significantly affected their inhibitory potency. The introduction of halogen substituents was found to enhance anticancer activity .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 4m | 9.32 ± 1.56 | Induces apoptosis via mitochondrial pathways |
| 5-FU | 4.89 ± 0.20 | Standard anticancer drug |
In Vivo Studies
In vivo models assessing the anti-inflammatory properties of related compounds have indicated that imidazoquinoxalines can also exhibit significant anti-inflammatory effects, further supporting their therapeutic potential .
Q & A
Q. What are the key synthetic pathways for preparing 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline?
The synthesis typically involves nucleophilic aromatic substitution or multicomponent reactions. For example, imidazo[4,5-b]quinoxaline derivatives can be synthesized by refluxing intermediates (e.g., 2,3-dichloroquinoxaline) with amines or sulfonylating agents in ethanol using triethylamine as a catalyst. Reaction conditions (e.g., absolute ethanol, 4–6 hours reflux) and purification methods (e.g., flash chromatography with hexane/ethyl acetate gradients) are critical for yield optimization .
Q. What spectroscopic techniques are used to characterize this compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3340 cm⁻¹, C=O at ~1686 cm⁻¹, and C=S at ~1480 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent orientation. For example, methoxybenzyl protons show distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways (e.g., loss of sulfonyl groups) .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound are limited, structurally related imidazo[4,5-b]quinoxalines require:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Measures : Flush eyes/skin with water for 15 minutes upon exposure and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) polymorphisms influence the metabolic fate of this compound?
CYP1A2 is a primary enzyme responsible for metabolizing imidazo[4,5-b]quinoxaline derivatives, generating hydroxylamine metabolites (e.g., HONH-MeIQx) that form stable N-glucuronides. Genetic polymorphisms in CYP1A2 (e.g., CYP1A2 rs762551) can lead to variable bioactivation rates, affecting toxicity profiles. Researchers should genotype hepatocyte donors or use recombinant CYP isoforms to model inter-individual metabolic differences .
Q. What experimental strategies assess the mutagenic potential of this compound?
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift/base-pair mutations .
- LC-MS/MS : Quantify DNA adducts (e.g., PhIP-C8-dG) in vitro or in animal models to evaluate genotoxicity .
- Structure-Activity Relationships (SAR) : Compare mutagenicity with analogs (e.g., MeIQx, PhIP) to identify critical substituents (e.g., sulfonyl groups reduce mutagenic activity) .
Q. How can receptor-binding affinity be analyzed for adenosine receptor targeting?
- Radioligand Binding Assays : Use ³H-labeled adenosine A₁/A₂ₐ receptor ligands (e.g., CPA or NECA) to measure competitive inhibition (IC₅₀ values).
- Molecular Docking : Model interactions between the methoxybenzyl group and hydrophobic pockets in adenosine receptors (e.g., π-π stacking with Phe168 in A₁).
- Functional Assays : Measure cAMP levels in CHO cells transfected with human A₁/A₂ₐ receptors to confirm antagonism/agonism .
Data Contradictions and Resolution
- Metabolic Stability : Some studies report CYP1A2-mediated detoxification via glucuronidation , while others highlight bioactivation to genotoxic intermediates . Resolution: Use isotope-labeled compounds to trace metabolite pathways in primary hepatocytes from multiple species.
- Mutagenicity : Structural analogs like PhIP show temperature-dependent mutagenicity , but sulfonyl-substituted derivatives may exhibit reduced activity. Resolution: Conduct comparative mutagenicity screens under standardized cooking-model conditions (e.g., 200°C for 20 minutes) .
Methodological Recommendations
- Synthesis : Optimize reaction times and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .
- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with receptor-binding affinities .
- Ethical Compliance : Adhere to OECD guidelines (e.g., Test No. 471) for in vitro mutagenicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
